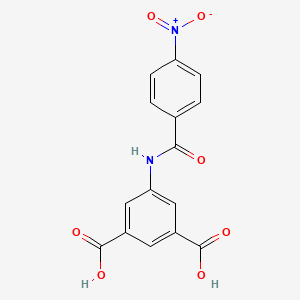![molecular formula C8H14ClNO3 B6194915 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2680540-06-9](/img/new.no-structure.jpg)
1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-2-azabicyclo[211]hexane-4-carboxylic acid hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a unique bicyclic structure, which contributes to its distinctive chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a Diels-Alder reaction or other cycloaddition methods.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methoxymethyl and carboxylic acid groups. This can be done through various functional group transformations, such as alkylation and oxidation reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure of the compound allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparación Con Compuestos Similares
- 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
- 1-(Methoxymethyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
Comparison: Compared to these similar compounds, 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of the methoxymethyl group. This structural uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
2680540-06-9 |
|---|---|
Fórmula molecular |
C8H14ClNO3 |
Peso molecular |
207.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



